5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Description

Structural Characteristics and Nomenclature

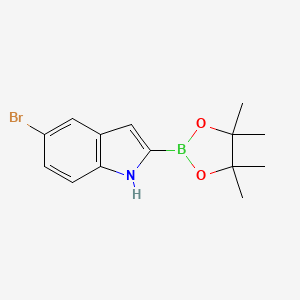

5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a heterocyclic organoboron compound featuring an indole core substituted with a bromine atom at the 5-position and a pinacol boronic ester group at the 2-position. Its molecular formula is C₁₄H₁₇BBrNO₂ , with a molecular weight of 322.01 g/mol . The IUPAC name derives from its substituents: This compound.

Key Structural Features:

- Indole Core : A bicyclic structure comprising a benzene ring fused to a pyrrole ring.

- Boronic Ester Group : The pinacol-protected boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in cross-coupling reactions .

- Bromine Substituent : The electron-withdrawing bromine at C-5 influences electronic properties and regioselectivity in subsequent reactions .

Table 1: Structural and Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₇BBrNO₂ | |

| Molecular Weight | 322.01 g/mol | |

| CAS Number | 1256358-97-0 | |

| IUPAC Name | This compound | |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)Br |

Historical Context in Boronic Ester Chemistry

The development of boronic esters, such as pinacol boronates, revolutionized synthetic organic chemistry by enabling stable and versatile intermediates for cross-coupling reactions. Key milestones include:

- Miyaura Borylation (1995) : This method, using bis(pinacolato)diboron (B₂pin₂) and palladium catalysts, allowed efficient synthesis of aryl and heteroaryl boronates from halides .

- Advancements in Heterocyclic Chemistry : The integration of boronic esters into indole systems, such as 5-bromo-2-borylated indoles, emerged in the 2000s to address challenges in synthesizing complex heteroaromatic frameworks .

- Asymmetric Catalysis : Rhodium- and iridium-catalyzed methods expanded access to enantioenriched tertiary boronic esters, though indole derivatives remained underexplored until recently .

This compound’s design leverages the synergy between the indole’s aromatic system and the boronate’s reactivity, enabling precise functionalization at the C-2 and C-5 positions .

Role in Modern Heterocyclic Compound Research

This compound is pivotal in several areas:

Suzuki-Miyaura Cross-Coupling

The boronic ester group facilitates C–C bond formation with aryl/heteroaryl halides, enabling synthesis of biphenyl indoles and fused polycycles. For example:

Medicinal Chemistry Applications

Materials Science

- Organic Electronics : Indole-boronate hybrids serve as emissive layers in OLEDs due to tunable electron-deficient properties .

Table 2: Representative Reactions and Applications

Properties

IUPAC Name |

5-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BBrNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-7-10(16)5-6-11(9)17-12/h5-8,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHISLBKTIBODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681924 | |

| Record name | 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-92-5 | |

| Record name | 1H-Indole, 5-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2,5-Dibromoindole

The precursor 2,5-dibromoindole is synthesized via sequential bromination. Electrophilic bromination at position 5 is achieved using bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, yielding 5-bromoindole. Subsequent bromination at position 2 requires directed metallation:

-

Protection : The indole NH is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate () and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).

-

Directed Metallation : Boc-protected 5-bromoindole is treated with lithium diisopropylamide (LDA) at -78°C, deprotonating position 2. Quenching with bromine () installs bromine at position 2.

-

Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding 2,5-dibromoindole.

Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc Protection | , DMAP, THF | 85 |

| Directed Bromination | LDA, , THF, -78°C | 70 |

| Deprotection | TFA, DCM | 95 |

Miyaura Borylation at Position 2

The Miyaura reaction replaces the bromine at position 2 with a pinacol boronate ester:

-

Catalytic System : A mixture of 2,5-dibromoindole, bis(pinacolato)diboron (), Pd(dppf)Cl catalyst, and potassium acetate () in 1,4-dioxane is heated at 80°C for 12 hours.

-

Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography.

Optimized Parameters :

Sequential Functionalization via Protective Group Strategies

N-Protection and Bromination

To avoid competing reactions at the NH group, protective strategies are employed:

-

SEM Protection : 5-Bromoindole is treated with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and sodium hydride () in THF, yielding N-SEM-5-bromoindole.

-

Electrophilic Bromination at Position 2 : Using NBS and catalytic in acetonitrile, bromine is introduced at position 2.

-

Miyaura Borylation : The SEM-protected 2-bromo-5-bromoindole undergoes Miyaura borylation as described in Section 2.2.

-

SEM Deprotection : Treatment with tetrabutylammonium fluoride (TBAF) in THF removes the SEM group.

Key Data :

| Intermediate | Yield (%) |

|---|---|

| N-SEM-5-Bromoindole | 90 |

| N-SEM-2,5-Dibromoindole | 65 |

| SEM-Protected Target | 75 |

| Final Deprotected Product | 85 |

One-Pot Tandem Bromination-Borylation

A streamlined approach combines bromination and borylation in a single reactor:

-

Bromination : 5-Bromoindole is treated with and in acetic acid, introducing bromine at position 2 via radical-mediated mechanisms.

-

In Situ Borylation : Without isolation, Miyaura borylation reagents (, Pd(OAc), ) are added, directly converting 2-bromo-5-bromoindole to the target compound.

Advantages :

Challenges and Optimization

Competing Reactivity

-

Position 3 Bromination : Unprotected indole favors electrophilic substitution at position 3. Using directing groups (e.g., SEM, Boc) or radical brominators (e.g., ) mitigates this.

-

Boronate Stability : The pinacol boronate ester is sensitive to protic acids and strong bases. Mild deprotection conditions (e.g., TFA/DCM) are critical.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole can undergo nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various derivatives.

Cross-Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The indole core can participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

Substituted Indoles: Products with various functional groups replacing the bromine atom.

Biaryl Compounds: Products formed through cross-coupling reactions, useful in pharmaceuticals and materials science.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

Catalysis: Employed in the development of new catalytic systems for organic transformations.

Biology and Medicine

Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Bioconjugation: Utilized in the synthesis of bioconjugates for targeted drug delivery and imaging.

Industry

Materials Science: Applied in the synthesis of advanced materials, including polymers and electronic materials.

Agriculture: Explored for its potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole depends on its application. In cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. In biological systems, its mechanism would depend on the specific molecular targets and pathways involved, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₄H₁₆BBrNO₂

- Molecular Weight : ~336.04 g/mol (estimated, based on analogs ).

- Synthetic Route : Likely synthesized via Pd-catalyzed borylation of 5-bromo-2-iodo-1H-indole with bis(pinacolato)diboron, analogous to methods in .

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below compares the target compound with similar indole-boronate derivatives:

Key Observations :

- Position of Boronate : Boronate at position 2 (target compound) vs. 3 or 5 alters electronic and steric profiles. Position 2 boronate may enhance coupling efficiency due to reduced steric hindrance compared to position 3 .

- Bromine Position : Bromine at position 5 (target) vs. 6 (–15) affects regioselectivity in subsequent reactions.

Physical and Spectroscopic Properties

Biological Activity

5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

- IUPAC Name : this compound

- Molecular Formula : C14H17BBrNO2

- Molecular Weight : 322.01 g/mol

- CAS Number : 1256358-97-0

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. The presence of the bromine atom and the dioxaborolane group contributes to its reactivity and potential as a pharmacophore.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

-

Inhibition of Cancer Cell Proliferation : Research has shown that indole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism MCF-7 12.5 Apoptosis induction A549 15.0 Cell cycle arrest - Targeting Specific Pathways : The compound may target pathways involved in tumor growth and survival. For example, it could inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell survival.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Its mechanism might involve disrupting bacterial cell membranes or inhibiting key enzymes necessary for bacterial growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| E. coli | 32 µg/mL | Membrane disruption |

| S. aureus | 16 µg/mL | Enzyme inhibition |

Case Studies

A notable case study involved the synthesis and evaluation of various indole derivatives including the target compound. The study demonstrated that modifications on the indole ring significantly affected biological activity:

- Synthesis Method : The compound was synthesized via a multi-step reaction involving boron chemistry.

- Biological Evaluation : The synthesized compounds were tested against multiple cancer cell lines and exhibited varying degrees of cytotoxicity.

-

Results Summary :

- Compounds with electron-withdrawing groups at specific positions on the indole ring showed enhanced activity.

- Structure-activity relationship (SAR) studies indicated that the presence of the dioxaborolane moiety was critical for maintaining activity.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, and how is its purity optimized?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated indole precursors. For example, brominated indoles react with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in solvents like 1,4-dioxane at 80–100°C . Post-synthesis, purification involves flash column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the product, followed by vacuum drying to remove residual solvents like DMF . Purity is confirmed by TLC (Rf ~0.30 in ethyl acetate/hexane) and NMR (e.g., distinct δ 7.23–7.14 ppm for aromatic protons in CDCl₃) .

Q. Which spectroscopic methods are critical for structural confirmation of this compound?

- ¹H/¹³C NMR : Aromatic protons (δ 7.23–7.14 ppm) and quaternary carbons (δ 146.0–110.6 ppm) confirm the indole core and boronate ester .

- ¹¹B NMR : A peak near δ 30–35 ppm verifies the boronate group .

- HRMS : Molecular ion peaks (e.g., m/z 427.0757 [M+H]⁺) validate the molecular formula .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, highlighting bond angles and steric effects of the tetramethyl dioxaborolane group .

Advanced Research Questions

Q. How does the boron substituent at the 2-position influence reactivity in cross-coupling reactions?

The boronate ester facilitates Suzuki-Miyaura cross-coupling due to its stability and compatibility with Pd catalysts. The electron-rich dioxaborolane ring enhances transmetallation efficiency, enabling aryl-aryl bond formation with halide partners (e.g., aryl bromides). However, steric hindrance from the tetramethyl groups may slow coupling with bulky substrates, necessitating optimized ligand systems (e.g., SPhos) . Comparative studies show that substituent positioning (e.g., 2- vs. 5-boronate indoles) alters regioselectivity in multi-step syntheses .

Q. What challenges arise during purification, and how are they methodologically addressed?

- Residual Cu catalysts : Traces of CuI from azide-alkyne cycloaddition (e.g., in triazole-linked analogs) require multiple aqueous washes and chelating agents .

- Solvent retention : Polar aprotic solvents (e.g., DMF) are removed via vacuum distillation at 90°C .

- Isomer separation : Structural analogs (e.g., 4- vs. 5-boronate indoles) are resolved using HPLC with C18 columns and acetonitrile/water gradients .

Q. How do computational studies inform the design of derivatives for catalytic applications?

DFT calculations predict charge distribution and frontier molecular orbitals, guiding the design of electron-deficient indole-boronate complexes for photoredox catalysis . For instance, the LUMO (-1.8 eV) localizes on the boronate group, enhancing electrophilicity in C–H borylation reactions .

Q. What contradictions exist in reported synthetic yields, and how are they resolved?

Discrepancies in yields (e.g., 25% vs. 50% for similar protocols) often stem from substrate accessibility or catalyst loading . For example, CuI-catalyzed "click" reactions require strict exclusion of oxygen to prevent Cu(II) deactivation . Methodological refinements, such as microwave-assisted heating or flow chemistry, improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.